molecular formula C21H21N5O4S B2538501 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 902433-96-9

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2538501
CAS No.: 902433-96-9
M. Wt: 439.49
InChI Key: YIXQAPAHHDJIFP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a sulfanyl-acetamide moiety linked to an N-(2-methoxyphenyl) group. The methoxy and acetamide substituents may influence solubility, binding affinity, and selectivity compared to simpler analogs.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-22-20-13-9-17(29-3)18(30-4)10-15(13)24-21(26(20)25-12)31-11-19(27)23-14-7-5-6-8-16(14)28-2/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXQAPAHHDJIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the condensation of appropriate starting materials under mild acidic or neutral conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the triazoloquinazoline core.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar triazoloquinazoline structures exhibited potent antiproliferative activity with GI50 values comparable to established chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedGI50 (µM)
Compound 18MCF-7 (Breast Cancer)1.20
Compound 19A549 (Lung Cancer)1.80
Compound 20HeLa (Cervical Cancer)2.44

The structure–activity relationship (SAR) analyses indicate that modifications at specific positions on the quinazoline moiety can significantly influence cytotoxic potency. For example, the introduction of an allyl group at the N-3 position was found to enhance activity dramatically .

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on various cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A, indicating a favorable therapeutic index .
  • In Vivo Efficacy : Animal models treated with similar quinazoline derivatives showed significant tumor regression without substantial side effects, highlighting their potential for clinical application in oncology .
  • Pharmacokinetics : Studies have indicated that modifications in the molecular structure can improve solubility and bioavailability, which are critical factors for drug efficacy. The incorporation of methoxy groups has been linked to enhanced pharmacokinetic profiles in related compounds .

Mechanism of Action

The mechanism of action of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, substituents, and known applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Use/Activity Reference
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide Triazoloquinazoline 8,9-dimethoxy, 2-methyl, sulfanyl-acetamide Not reported in evidence
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) Acetamide 2-methoxy, oxazolidinyl Fungicide (oomycete control)
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) Triazolopyrimidine 5-methyl, sulfonamide Herbicide (ALS inhibitor)

Key Observations:

Triazoloquinazoline vs. Triazolopyrimidine: The target compound’s triazoloquinazoline core differs from flumetsulam’s triazolopyrimidine scaffold.

Substituent Effects :

  • The 8,9-dimethoxy groups in the target compound may improve membrane permeability compared to flumetsulam’s difluorophenyl group, which is optimized for herbicidal activity via sulfonamide-mediated enzyme inhibition .
  • The sulfanyl-acetamide moiety in the target compound contrasts with oxadixyl’s oxazolidinyl group. Sulfanyl linkages are less common in agrochemicals but may offer metabolic stability in pharmacological contexts.

The methoxy and acetamide groups could modulate selectivity for adenosine subtypes (A1, A2A, etc.), as seen in related compounds .

Biological Activity

The compound 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H22_{22}N4_4O3_3S
  • Molecular Weight : 398.48 g/mol

Anticancer Properties

Recent studies have demonstrated that compounds related to triazoloquinazolines exhibit significant anticancer activity. For instance, research indicates that derivatives of quinazoline can act as intercalative agents against DNA and inhibit topoisomerase II (Topo II), a key enzyme in DNA replication. The cytotoxicity of these compounds has been evaluated against various cancer cell lines.

CompoundIC50_{50} (μM)Cell Line
Compound 166.29HepG2
Compound 174.44HCT-116
Compound 187.56MCF-7

These results suggest that the structural modifications in the triazoloquinazoline core significantly influence their biological activity .

The mechanism of action for this compound involves several pathways:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function.
  • Enzyme Inhibition : It may inhibit specific kinases and other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival .

Study on Cytotoxicity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the cytotoxic effects of various quinazoline derivatives. The study found that certain substitutions enhanced cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The presence of bulky groups was noted to affect binding affinity to DNA and enzyme targets .

Anti-inflammatory Activity

Another aspect of research focused on the anti-inflammatory properties of quinazoline derivatives. A specific derivative demonstrated significant inhibition in carrageenan-induced paw edema models, suggesting potential therapeutic applications in inflammatory diseases .

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